7-(3-硝基苯基)-7-氧代庚酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

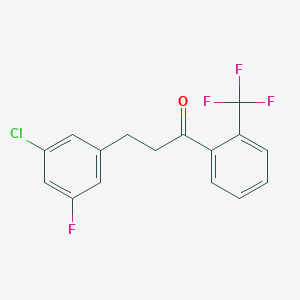

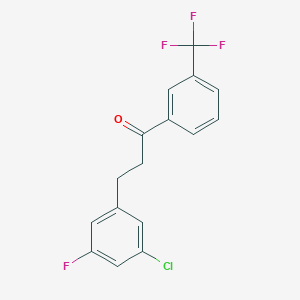

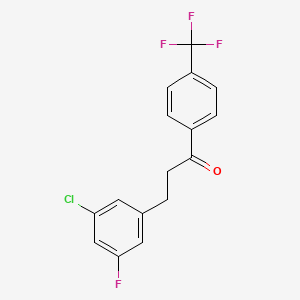

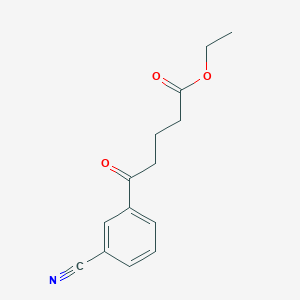

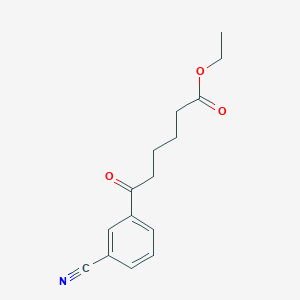

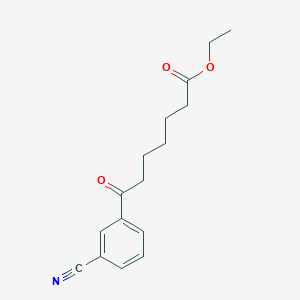

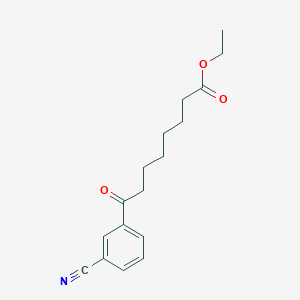

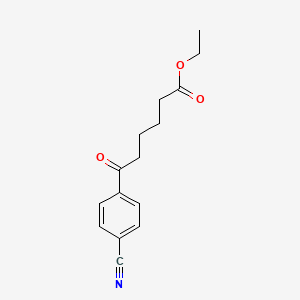

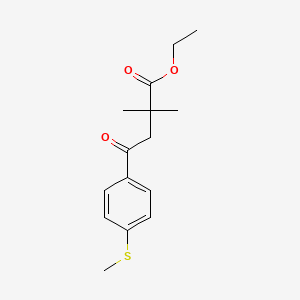

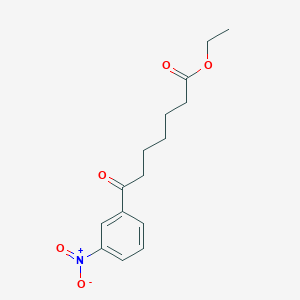

The compound “Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate” is an ester derived from a heptanoic acid backbone with a 3-nitrophenyl group attached at the 7th carbon and an ethyl ester at the carboxylic acid end . The presence of the nitrophenyl group suggests that this compound could potentially have interesting chemical properties, as nitrophenyl groups are often used in the synthesis of dyes and other chemicals .

Synthesis Analysis

While the specific synthesis pathway for “Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate” is not available, it’s likely that this compound could be synthesized through a series of reactions involving the formation of the nitrophenyl group, the heptanoic acid backbone, and the final esterification with ethanol .Molecular Structure Analysis

The molecular structure of “Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate” would be characterized by the presence of the nitrophenyl group, a seven-carbon chain, and an ethyl ester group . The nitrophenyl group is a benzene ring with a nitro (-NO2) substituent, which is known to contribute to the reactivity of the molecule .科学研究应用

1. 在焦虑症治疗中的潜力

7-(3-硝基苯基)-7-氧代庚酸乙酯在焦虑症治疗领域显示出前景。研究表明,相关化合物,如 8-氟-6-(3-硝基苯基)-4H-咪唑并[1,5-a][1,4]苯并二氮杂卓-3-羧酸乙酯,对中枢苯并二氮杂卓受体 (CBRs) 表现出高亲和力,并表现出部分激动剂特征。这些化合物在焦虑症动物模型中有效,没有典型的苯并二氮杂卓类药物副作用 (Anzini et al., 2008)。

2. 芳基取代化合物的合成

7-(3-硝基苯基)-7-氧代庚酸乙酯也用于合成芳基取代化合物。例如,它用于制备 3,3a,4,5-四氢吡咯并[1,2-a]喹啉-1(2H)-酮和 2,3,4,4a,5,6-六氢-1H-吡啶并[1,2-a]喹啉-1-酮,这些化合物由相关的β-酮二酯合成,如 1-(叔丁基) 7-乙基 3-氧代庚二酸二酯 (Watts & Bunce, 2018)。

3. 在有机合成中的作用

该化合物在有机合成中发挥作用,特别是在形成导致各种化学结构的关键中间体方面。例如,2-乙酰氧基-3-氧代庚酸乙酯与某些试剂在乙醇钠存在下反应,生成二乙基 3-甲氧基-5-羟基-5-戊酰基-2-己烯二酸二酯等化合物,这些化合物是合成其他化学品的中间体 (Takeda, Amano, & Tsuboi, 1977)。

4. 在光反应研究中的应用

该化合物的衍生物用于光化学反应的研究,例如 2-氧代-1-环己烷羧酸乙酯的光化学反应,导致各种 ω-烷氧羰基酯。这些研究对于了解在光的影响下发生的化学过程至关重要 (Tokuda, Watanabe, & Itoh, 1978)。

5. 不对称还原应用

7-(3-硝基苯基)-7-氧代庚酸乙酯的类似物已被用于各种化合物的不对称还原。例如,3-芳基-3-氧代丙酸乙酯已使用根霉菌等真菌对映选择性地还原成相应的醇,这在药物化学中具有重要意义 (Salvi & Chattopadhyay, 2006)。

未来方向

The future directions for the study of “Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate” could involve further exploration of its synthesis, properties, and potential applications. Given the interesting properties of similar compounds, it could be worthwhile to investigate this compound’s potential biological activities and uses in various fields .

属性

IUPAC Name |

ethyl 7-(3-nitrophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-21-15(18)10-5-3-4-9-14(17)12-7-6-8-13(11-12)16(19)20/h6-8,11H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPKNDMBHHTFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645723 |

Source

|

| Record name | Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-55-4 |

Source

|

| Record name | Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。